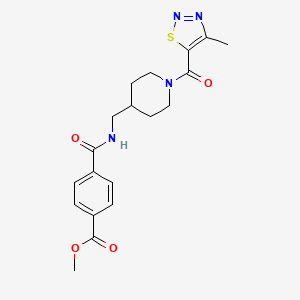

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-12-16(28-22-21-12)18(25)23-9-7-13(8-10-23)11-20-17(24)14-3-5-15(6-4-14)19(26)27-2/h3-6,13H,7-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJRDUUNMLQLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.

Piperidine Derivative Synthesis: The piperidine moiety is introduced through the reaction of piperidine with appropriate acylating agents.

Coupling Reactions: The thiadiazole and piperidine derivatives are then coupled using carbamoylation reactions to form the intermediate compound.

Esterification: Finally, the benzoate ester is formed through esterification reactions involving methanol and benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and piperidine moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Oxidation Products: Oxidized thiadiazole derivatives.

Reduction Products: Reduced piperidine and benzoate derivatives.

Substitution Products: Substituted benzoate and piperidine derivatives.

Scientific Research Applications

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Pharmaceuticals: The compound is explored as a potential drug candidate for various therapeutic applications.

Materials Science: It is used in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.

Pathways Involved: It modulates pathways such as the inhibition of DNA synthesis, disruption of cell membrane integrity, and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Heterocyclic Core Variations

The 1,2,3-thiadiazole in the main compound distinguishes it from analogs with other heterocycles. Key comparisons include:

Table 1: Heterocyclic Core Comparison

Key Observations :

- 1,2,3-Thiadiazole vs.

- 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole : The 1,2,3-isomer in the main compound may exhibit greater steric hindrance and altered reactivity compared to the 1,3,4-isomer in .

Substituent and Functional Group Variations

Table 2: Substituent Comparison

Key Observations :

- Piperidine vs. tert-Butoxycarbonyl : The piperidine in the main compound introduces basicity, whereas the tert-butoxycarbonyl group in enhances steric protection during synthesis .

- Thiadiazole vs. Pyrazole : The pyrazole in offers a planar, aromatic scaffold, contrasting with the thiadiazole’s electron-deficient character .

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data

Key Observations :

- The main compound’s predicted low solubility aligns with its high molecular weight and lipophilic ester group.

Biological Activity

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 335.38 g/mol

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer activity. A review by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole derivatives show significant cytotoxic effects against multiple cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 4.27 |

| SK-MEL-2 (Skin Cancer) | 0.28 |

| SK-OV-3 (Ovarian Cancer) | 0.52 |

| HCT15 (Colon Cancer) | 92.2 |

These findings suggest that the presence of the thiadiazole moiety contributes to the enhanced anticancer activity of these compounds .

The mechanisms through which this compound exerts its effects are still under investigation. However, studies have shown that thiadiazole derivatives may interact with tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The interaction of these compounds with specific protein targets is critical for their anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related thiadiazole compounds reveal that substituents on the thiadiazole ring significantly influence biological activity. For instance:

- The introduction of electron-donating groups on the phenyl ring enhances cytotoxicity.

- The positioning of substituents can affect the binding affinity to target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

- Alam et al. (2011) reported a series of 5-substituted thiadiazoles with notable cytotoxicity against various cancer cell lines.

- Juszczak et al. (2012) synthesized new thiadiazole derivatives showing good antiproliferative activity against breast and colon carcinoma cells.

- Jakovljević et al. (2017) explored the antioxidant and antiproliferative activities of thiadiazole derivatives derived from phenolic acids, demonstrating significant activity against lung cancer cells.

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: The compound’s synthesis involves multi-step reactions, typically starting with coupling a 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride to a piperidine derivative, followed by carbamoylation with methyl 4-(aminomethyl)benzoate. Key steps include:

- Amide Coupling: Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .

- Purification: Flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) ensures intermediate purity. Final recrystallization from ethanol/water mixtures improves crystallinity .

- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to detect residual solvents or unreacted intermediates .

Q. Q2. How should researchers safely handle this compound given limited toxicity data?

Methodological Answer: Adhere to precautionary measures outlined in analogous safety data sheets (SDS):

- Personal Protection: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and handling .

- Storage: Store in airtight containers at 2–8°C, away from light and moisture. Label containers with hazard warnings (Acute Toxicity Category 4) .

- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Q3. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons on the piperidine ring (δ 1.5–2.5 ppm), thiadiazole (δ 8.5–9.5 ppm), and benzoate ester (δ 3.8–4.0 ppm for OCH₃). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) and thiadiazole ring vibrations (C-S-C at ~650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement .

- Challenges: Address disorder in the piperidine ring or thiadiazole moiety using restraints (DFIX, ISOR) and anisotropic displacement parameters .

- Validation: Check R-factor convergence (<5%) and validate geometry with PLATON .

Q. Q5. How to address contradictory bioactivity data across experimental batches?

Methodological Answer:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed ester or decarboxylated derivatives) .

- Cellular Assay Controls: Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize batch-to-batch variability .

- Dose-Response Analysis: Perform IC₅₀ titrations in triplicate to assess reproducibility .

Q. Q6. What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the thiadiazole’s electron-deficient region for π-π stacking .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess conformational stability of the piperidine-carbamoyl linkage .

- QSAR Models: Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

Q. Q7. How to mitigate environmental risks given limited ecotoxicity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.